molecular formula C8H4BrClN2 B1286153 6-溴-4-氯喹唑啉 CAS No. 38267-96-8

6-溴-4-氯喹唑啉

货号: B1286153
CAS 编号: 38267-96-8
分子量: 243.49 g/mol
InChI 键: JFJNDMNYNYLFLJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-4-chloroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H4BrClN2. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

科学研究应用

Medicinal Chemistry

6-Bromo-4-chloroquinazoline is extensively studied for its potential as a building block in the synthesis of various therapeutic agents. Its applications include:

  • Anticancer Agents : The compound serves as a precursor for synthesizing kinase inhibitors that target specific pathways in cancer cells. Research indicates that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, such as HCT-116 (human colorectal carcinoma) and MCF-7 (human breast adenocarcinoma) .
  • Kinase Inhibitors : It has been identified as a potent inhibitor of several kinases involved in cell signaling pathways. The mechanism involves binding to the active sites of these enzymes, effectively blocking their activity and impacting tumor growth .
  • Antibacterial Agents : Recent studies have explored its derivatives for antibacterial properties, demonstrating effectiveness against various bacterial strains .

Biological Studies

The compound is utilized in biological research to understand its interactions with various biological targets:

  • Enzyme Interaction Studies : 6-Bromo-4-chloroquinazoline is used to probe enzyme activities, helping researchers elucidate the mechanisms behind enzyme inhibition and activation .
  • Chemical Biology Applications : It acts as a tool to study cellular processes and pathways, providing insights into the biological roles of specific proteins and enzymes .

Material Science

In addition to its medicinal applications, 6-Bromo-4-chloroquinazoline has potential uses in material science:

  • Development of Novel Materials : The compound's unique electronic properties make it suitable for developing materials with specific optical or electronic characteristics. Research is ongoing to explore these properties further .

Case Studies and Research Findings

Several case studies have documented the applications of 6-Bromo-4-chloroquinazoline:

  • A study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against multiple cancer cell lines, with some compounds achieving over 75% inhibition at concentrations of 50 µM .
  • Another research effort focused on synthesizing novel quinazoline derivatives using 6-Bromo-4-chloroquinazoline as a starting material. These derivatives were screened for their biological activities, revealing promising results against both bacterial infections and cancer cell proliferation .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the reaction of 4-chloroquinazoline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often involve moderate temperatures and controlled addition of bromine to ensure selective bromination at the 6-position .

Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. The method involves the use of 4-chloroquinazoline as the starting material, which is reacted with bromine under controlled conditions. The reaction mixture is then purified through crystallization or chromatography to obtain high-purity 6-Bromo-4-chloroquinazoline .

化学反应分析

Types of Reactions: 6-Bromo-4-chloroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted quinazolines depending on the nucleophile used.

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Reduced quinazoline derivatives.

    Coupling Products: Biaryl or diaryl derivatives.

作用机制

The mechanism of action of 6-Bromo-4-chloroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these kinases, 6-Bromo-4-chloroquinazoline can block their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .

相似化合物的比较

Comparison: 6-Bromo-4-chloroquinazoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different selectivity and potency towards biological targets. For example, the position of the bromine and chlorine atoms can affect the compound’s ability to interact with enzymes or receptors, leading to variations in its therapeutic potential .

生物活性

6-Bromo-4-chloroquinazoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

6-Bromo-4-chloroquinazoline has the molecular formula C8H4BrClN2C_8H_4BrClN_2 and features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The unique substitution pattern of bromine and chlorine atoms at specific positions significantly influences its biological activity and reactivity.

The primary mechanism of action for 6-Bromo-4-chloroquinazoline involves its interaction with various biological targets, particularly kinases. Kinases are enzymes that play critical roles in cell signaling pathways, and their inhibition can lead to effects such as reduced cell proliferation and increased apoptosis in cancer cells. The compound has been shown to inhibit specific receptor tyrosine kinases (RTKs), which are often overexpressed in malignant tumors .

Anticancer Properties

Research indicates that 6-Bromo-4-chloroquinazoline exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • HCT-116 (human colorectal carcinoma)
  • MCF-7 (human breast adenocarcinoma)
  • T98G (human glioblastoma)

For instance, compounds derived from 6-Bromo-4-chloroquinazoline were evaluated for their antiproliferative effects, showing over 75% inhibition at concentrations of 50 µM against certain cell lines . This highlights the compound's potential as a lead structure for the development of new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, 6-Bromo-4-chloroquinazoline has been investigated for its antimicrobial effects. A study reported antifungal activity against several pathogens, including Fusarium graminearum and Cytospora mandshurica, suggesting that modifications of the quinazoline scaffold could yield effective antifungal agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the quinazoline framework affect biological activity. For example, variations in substituents at the C2 and C6 positions have been associated with enhanced antiproliferative effects. Compounds with bromo and chloro groups at these sites exhibited increased potency against cancer cells compared to their unsubstituted counterparts .

Case Studies

  • Inhibition of Cytochrome bd Oxidase : A study explored quinazoline derivatives, including 6-Bromo-4-chloroquinazoline, as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis. The results indicated that these compounds could synergize with other inhibitors, enhancing their bactericidal effects against both replicating and non-replicating forms of the bacteria .
  • Antitumor Activity : Another investigation focused on synthesizing a library of quinazoline-based compounds, assessing their activity against various tumor cell lines. The findings revealed that specific structural modifications led to compounds with promising antitumor properties, emphasizing the versatility of the quinazoline scaffold in drug design .

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)
6-Bromo-4-chloroquinazolineAnticancer (HCT-116)<50
4-AnilinoquinazolinesAntitumor (various cell lines)Varies
6-Halo-2-phenyl-substitutedEnhanced antiproliferative actionVaries
6-Bromo-4-alkylthioquinazolinesAntifungal against Fusarium speciesSpecific IC50

属性

IUPAC Name

6-bromo-4-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJNDMNYNYLFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588152
Record name 6-Bromo-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38267-96-8
Record name 6-Bromo-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-chloro-quinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 6-bromoquinazolin-4-ol (1.0 g, 4.44 mmol) in POCl3 (10 mL) was stirred and heated at 110° C. in a sealed tube overnight. The solution was cooled to room temperature and poured onto ice (200 g.) The solution was extracted with DCM (300 mL), washed with water (200 mL), dried over Na2SO4 and concentrated in vacuo to give the impure 6-bromo-4-chloroquinazoline as a brown solid that was not purified further (1.5 g.) MS (APCI+) [M+H]+ 243.1.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 6-Bromo-3H-quinazolin-4-one (1.5 g, 6.65 mmole) in 1,4-dioxane (30 ml) under nitrogen was added triethylamine (2.8 ml, 19.9 mmole). The resulting suspension was rapidly stirred while phosphorous oxychloride (1.85 ml, 19.9 mmole) was added over 5 minutes. The reaction was stirred at room temperature for 5 minutes, then heated at 80° C. for 30 minutes, when no starting material was detectable by LC/MS. After cooling to room temperature, the reaction mixture was concentrated in vacuo. The resulting residue was partitioned between ethyl acetate and water. The insoluble material was collected by filtration and washed with water. The layers of the filtrate where separated and the organic layer was washed twice with water and once with brine. The organic layer was dried over magnesium sulfate, filtered and concentrated. The resulting solid was combined with the collected precipitate and the mixture was recrystallized from ethyl acetate/hexanes to give 760 mg after drying in vacuo. The resulting compound was characterized as follows: masspectrometry: M/Z=244; HPLC: method A, Rt 1.51 minutes.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
1.85 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Next, to a dioxane solution containing 6-bromo-3H-quinazolin-4-one (B, 15.0 g, 66.7 mmol, 1.0 equiv) is added POCl3 (20.0 mL, d=1.67, 33.4 g, 219 mmol, 3.3 equiv). Et3N (30.0 mL, d=0.726, 21.8 g, 215 mmol) is then added dropwise to the solution. The reaction mixture is heated at reflux for 12 h. The solution is cooled to room temperature and poured into an ice-water mixture. Then, the resultant precipitate is collected by filtration, washed with H2O (100 mL), and dried under vacuum to provide the desired 6-bromo-4-chloro-quinazoline (C, 15.4 g, 63.2 mmol) in 95% yield: ESI-MS m/z 243.0 (M+H)+.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-chloroquinazoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-chloroquinazoline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-Bromo-4-chloroquinazoline
Reactant of Route 4
6-Bromo-4-chloroquinazoline
Reactant of Route 5
Reactant of Route 5
6-Bromo-4-chloroquinazoline
Reactant of Route 6
Reactant of Route 6
6-Bromo-4-chloroquinazoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。